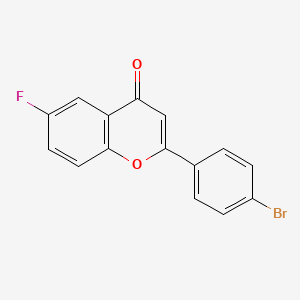
4'-Bromo-6-fluoroflavone
Vue d'ensemble
Description
4’-Bromo-6-fluoroflavone is a chemical compound that contains 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ketone .
Synthesis Analysis
The synthesis of flavones like 4’-Bromo-6-fluoroflavone can be achieved through a one-pot process. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones .Molecular Structure Analysis
The molecular structure of 4’-Bromo-6-fluoroflavone includes a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image . It has a molecular weight and a specific molecular formula .Chemical Reactions Analysis
The chemical reactions involving 4’-Bromo-6-fluoroflavone are complex and involve multiple steps. The synthesis of flavones involves a series of reactions, including intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-6-fluoroflavone include its molecular structure, melting point, boiling point, density, and molecular weight .Applications De Recherche Scientifique
GABA(A) Receptors Modulation
Flavones, including derivatives like 4'-Bromo-6-fluoroflavone, have been studied for their effects on the benzodiazepine site of type-A γ-aminobutyric acid (GABA(A)) receptors. These substances act as modulators of GABA(A) receptors, with the position and type of substitution on the flavone structure significantly influencing their efficacy. For instance, 6-bromoflavone has been identified as a positive modulator through the high-affinity benzodiazepine site, suggesting a potential role in developing flavone-based therapies for neurological conditions (Ren et al., 2011).
Photophysical Studies and Hydration Effects
Photophysical studies on flavone derivatives, including those with substitutions similar to this compound, highlight their sensitivity to hydration effects in biomembranes. This sensitivity aids in understanding membrane properties, suggesting applications in studying membrane dynamics and interactions (Duportail et al., 2004).
Antitumor Activity
Research into various natural flavonoids and synthetic derivatives, including those structurally related to this compound, has demonstrated potent antiproliferative activities against human and murine cancer cell lines. This suggests a role for flavone derivatives in cancer treatment, with structure-activity relationship analyses providing insights for drug development (Cárdenas et al., 2006).
Synthesis and Biological Properties
The synthesis and evaluation of various flavone derivatives, including fluoro-, methoxyl-, and amino-substituted compounds, have provided a foundation for exploring their antitumor properties. This research aligns with the ongoing efforts to design flavone-based therapeutic agents against diverse cancer cell lines, underlining the importance of structural modifications to enhance biological activity (Vasselin et al., 2006).
Amyloid Aggregation Probing
4'-N,N-Dimethylamino-3-hydroxyflavone, a derivative with similarities to this compound, has been explored for its potential to probe amyloid aggregations, which are implicated in neurodegenerative diseases like Alzheimer's. This application suggests the potential utility of flavone derivatives in developing diagnostic tools or treatments for amyloid-related disorders (Karmakar et al., 2020).
Safety and Hazards
Orientations Futures
The future directions in the research of flavones like 4’-Bromo-6-fluoroflavone involve developing a novel and versatile synthetic transformation of common substrates into flavones and flavanones under mild conditions. Such a transformation is expected to enable straightforward reactions for the construction of a privileged flavonoid library .
Mécanisme D'action
Target of Action
Flavonoids, such as 4’-Bromo-6-fluoroflavone, are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, including inflammation, cancer progression, and immune response .
Mode of Action
The interaction of 4’-Bromo-6-fluoroflavone with its targets leads to a range of changes. For instance, flavonoids have been shown to exhibit anti-inflammatory and anticancer activities, and they enhance the immune system
Biochemical Pathways
Flavonoids, including 4’-Bromo-6-fluoroflavone, can affect multiple human disease-related pathways, including those related to cancers, neuro-disease, diabetes, and infectious diseases
Result of Action
Flavonoids in general have been shown to exhibit anti-inflammatory and anticancer activities, and they enhance the immune system . In addition, 4’-Bromo-6-fluoroflavone has been suggested to be a highly effective cancer chemopreventive agent .
Action Environment
The action, efficacy, and stability of 4’-Bromo-6-fluoroflavone can be influenced by various environmental factors. For instance, the effectiveness of flavonoids in chemoprevention and chemotherapy is associated with their targeting of multiple genes and pathways . .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDUZHGCWBFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381010 | |
| Record name | 4'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213894-80-5 | |
| Record name | 4'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



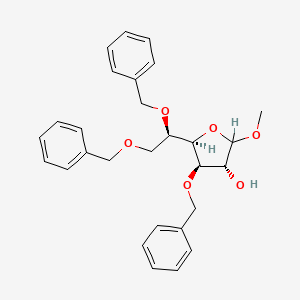
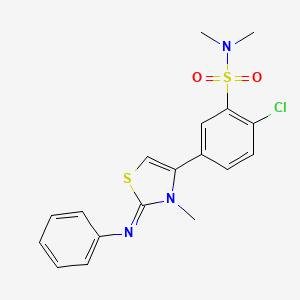
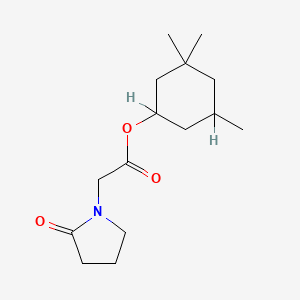
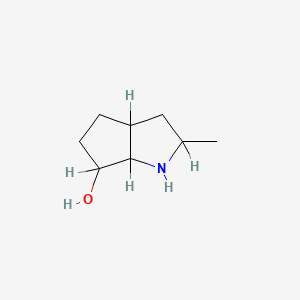
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)



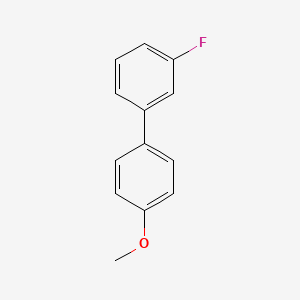
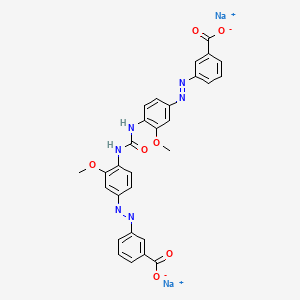
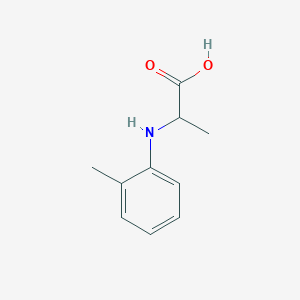
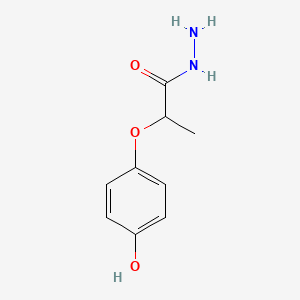
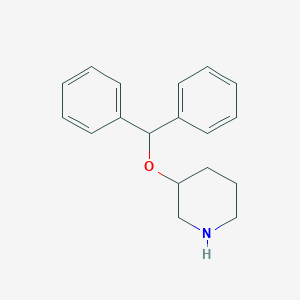
![p-Methylcalix[6]arene](/img/structure/B1621790.png)